N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a pyridine ring with dichloro substitution, and a tert-butyl group, making it a molecule of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring with dichloro substitution can be introduced through a nucleophilic aromatic substitution reaction.
Coupling Reaction: The final step involves coupling the thiazolidine derivative with the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide: shares similarities with other thiazolidine and pyridine derivatives.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
- The presence of both thiazolidine and pyridine rings with specific substitutions makes it distinct.
- Its unique structure contributes to its specific chemical reactivity and potential applications.
Properties
IUPAC Name |
N-tert-butyl-3-(3,6-dichloropyridine-2-carbonyl)-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-14(2,3)18-12(20)9-6-22-7-19(9)13(21)11-8(15)4-5-10(16)17-11/h4-5,9H,6-7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGNOCYXAVCAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CSCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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